molecular formula C11H16F3N3O2 B7056982 2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol

2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol

Cat. No.: B7056982
M. Wt: 279.26 g/mol
InChI Key: ILILBJQWLGILMR-UHFFFAOYSA-N
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Description

2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol typically involves multiple steps, starting with the preparation of the pyridazine ring The trifluoromethyl group is introduced through a nucleophilic substitution reaction, where a suitable trifluoromethylating agent reacts with a pyridazine precursor under basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • N-[2,2,2-trifluoro-1-(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]-2-furamide

Uniqueness

Compared to similar compounds, 2-Methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group and the pyridazine ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-2-[[methyl-[6-(trifluoromethyl)pyridazin-3-yl]amino]methyl]propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3O2/c1-10(6-18,7-19)5-17(2)9-4-3-8(15-16-9)11(12,13)14/h3-4,18-19H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILILBJQWLGILMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=NN=C(C=C1)C(F)(F)F)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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